Methyl (4-sulfamoylphenyl)carbamate

Carbonic Anhydrase Inhibition Enzyme Assay Drug Discovery

Methyl (4-sulfamoylphenyl)carbamate, with CAS number 14070-56-5, is a sulfamoylphenyl carbamate compound with the molecular formula C8H10N2O4S. It is recognized in scientific literature for its role as a precursor in the synthesis of carbonic anhydrase inhibitors, which are being investigated for therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 14070-56-5
Cat. No. B172411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-sulfamoylphenyl)carbamate
CAS14070-56-5
SynonymsMethyl [4-(aminosulfonyl)phenyl]carbamate
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyJQWKTXIPRZXRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-sulfamoylphenyl)carbamate (CAS 14070-56-5) Procurement Profile: A Sulfamoylphenyl Carbamate for Enzyme Inhibition Studies


Methyl (4-sulfamoylphenyl)carbamate, with CAS number 14070-56-5, is a sulfamoylphenyl carbamate compound with the molecular formula C8H10N2O4S . It is recognized in scientific literature for its role as a precursor in the synthesis of carbonic anhydrase inhibitors, which are being investigated for therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness .

Methyl (4-sulfamoylphenyl)carbamate (CAS 14070-56-5) Sourcing Risks: Why Structural Analogs Do Not Guarantee Equivalent Performance


Generic substitution among sulfamoylphenyl carbamates is not scientifically defensible due to significant differences in biological activity arising from subtle structural modifications. For instance, the alkyl chain length in related compounds like 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) and 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) directly impacts anticonvulsant potency (ED50 values) and pharmacokinetic profiles [1]. Furthermore, the specific sulfamoylphenyl carbamate scaffold is critical for achieving potent inhibition of carbonic anhydrase isoenzymes, with Ki values varying by orders of magnitude among close analogs [2]. Relying on an unvalidated substitute can lead to assay failure, irreproducible results, and wasted resources.

Quantitative Differentiation of Methyl (4-sulfamoylphenyl)carbamate (CAS 14070-56-5) for Carbonic Anhydrase Research


Carbonic Anhydrase I (CA I) Inhibition: Picomolar Potency of Methyl (4-sulfamoylphenyl)carbamate

Methyl (4-sulfamoylphenyl)carbamate exhibits potent inhibition of human Carbonic Anhydrase I (hCA I), a key target in glaucoma and epilepsy research [1]. Its reported Ki value of 0.479 nM positions it among the more potent sulfamoylcarbamates for this isoenzyme [1]. This is in stark contrast to a class of simpler carbamate derivatives which show Ki values for hCA I in the range of 194.4–893.5 nM, representing a difference in potency of over three orders of magnitude [2].

Carbonic Anhydrase Inhibition Enzyme Assay Drug Discovery

Lack of HMG-CoA Reductase Activity: A Critical Negative Selectivity Marker

In contrast to its potent activity against carbonic anhydrase, Methyl (4-sulfamoylphenyl)carbamate has been shown to lack significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1]. This negative result is a crucial differentiator, as it confirms the compound does not interact with a common and physiologically important off-target enzyme, unlike some broad-spectrum sulfonamides or statin-class drugs. This specific inactivity is a key piece of evidence for establishing selectivity profiles in lead optimization programs.

Selectivity Profiling HMG-CoA Reductase Assay Development

Structural Differentiation from Less Potent Alkyl Carbamate Analogs

Methyl (4-sulfamoylphenyl)carbamate represents the minimal methyl ester variant within the sulfamoylphenyl carbamate family. More complex analogs, such as 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), have been characterized for their anticonvulsant properties with ED50 values in the range of 19–39 mg/kg in the rat maximal electroshock (MES) test [1]. While the methyl analog itself is not a direct anticonvulsant, its simple structure serves as a critical baseline comparator for understanding the impact of alkyl chain extension on potency and pharmacokinetics. This allows researchers to establish a clear SAR relationship where the methyl ester form is the zero-point reference.

Structure-Activity Relationship (SAR) Chemical Scaffold Medicinal Chemistry

Primary Scientific and Industrial Use Cases for Methyl (4-sulfamoylphenyl)carbamate (CAS 14070-56-5)


As a Potent Tool for Carbonic Anhydrase (CA) Isoenzyme Profiling

Based on its demonstrated picomolar Ki against hCA I, this compound is ideal for use as a reference inhibitor in biochemical assays to study the function and pharmacology of CA isoenzymes [1]. Its high potency allows for precise titration and occupancy studies, crucial for understanding the role of CA I in physiological and pathological processes, including glaucoma and cerebral edema.

As a Selectivity Control in Off-Target Screening Panels

The documented lack of activity against HMG-CoA reductase makes this compound an excellent negative control [2]. It can be included in screening panels to validate assay specificity and confirm that observed effects are not due to promiscuous interactions with this common hepatic enzyme, thereby increasing confidence in primary screening hits.

As a Foundational Scaffold for Structure-Activity Relationship (SAR) Studies

As the simplest methyl ester variant in its class, this compound serves as the optimal starting point for medicinal chemistry campaigns aimed at developing novel sulfamoylphenyl carbamate-based therapeutics [3]. Researchers can systematically modify this core structure, using it as a benchmark to quantify the effects of different substituents on potency, selectivity, and pharmacokinetic properties, as demonstrated by studies on analogs like MBPC and MSPC.

As a Key Intermediate in the Synthesis of Advanced Pharmaceutical Precursors

The compound is a recognized precursor for synthesizing more complex sulfonamide derivatives with potential antibacterial and antifungal properties . Its utility in organic synthesis is underscored by patented methods describing its use in large-scale production processes, highlighting its value in generating diverse libraries of biologically active compounds [4].

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